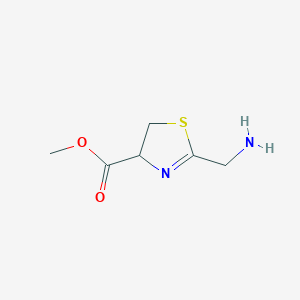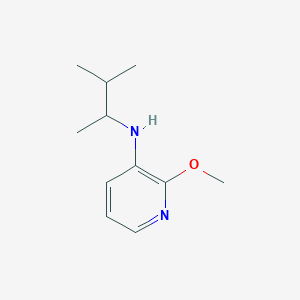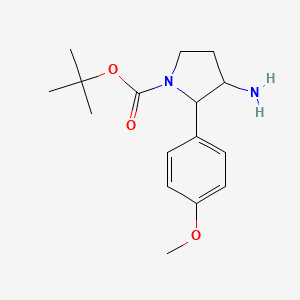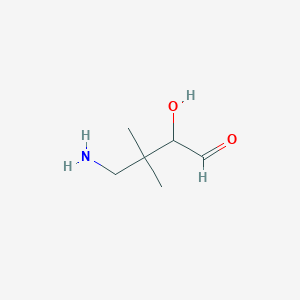
4-Amino-2-hydroxy-3,3-dimethylbutanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-hydroxy-3,3-dimethylbutanal is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and an aldehyde group attached to a butane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxy-3,3-dimethylbutanal can be achieved through several methods. One common approach involves the alkylation of isobutene with ethylene to form 3,3-dimethylbutanol, which is then oxidized to 3,3-dimethylbutanal
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes typically utilize catalysts and optimized reaction conditions to maximize yield and purity. For example, the vapor phase dehydrogenation of 3,3-dimethylbutanol over a copper catalyst is a common method used to produce 3,3-dimethylbutanal .
化学反应分析
Types of Reactions
4-Amino-2-hydroxy-3,3-dimethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Amino-2-hydroxy-3,3-dimethylbutanoic acid.
Reduction: 4-Amino-2-hydroxy-3,3-dimethylbutanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-Amino-2-hydroxy-3,3-dimethylbutanal has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用机制
The mechanism of action of 4-Amino-2-hydroxy-3,3-dimethylbutanal involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use .
相似化合物的比较
Similar Compounds
3,3-Dimethylbutanal: Lacks the amino and hydroxyl groups, making it less versatile in chemical reactions.
4-Amino-3,3-dimethylbutanal: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxy-3,3-dimethylbutanal: Lacks the amino group, which limits its use in certain biological and chemical applications.
Uniqueness
4-Amino-2-hydroxy-3,3-dimethylbutanal is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in various chemical and biological processes. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC 名称 |
4-amino-2-hydroxy-3,3-dimethylbutanal |
InChI |
InChI=1S/C6H13NO2/c1-6(2,4-7)5(9)3-8/h3,5,9H,4,7H2,1-2H3 |
InChI 键 |
FLEGYOZIUTULDE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN)C(C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


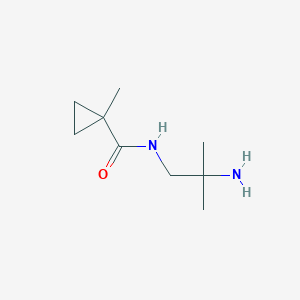

![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
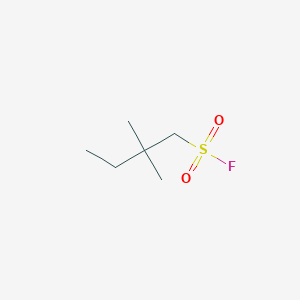

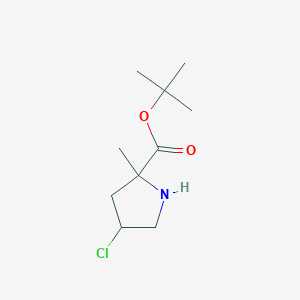
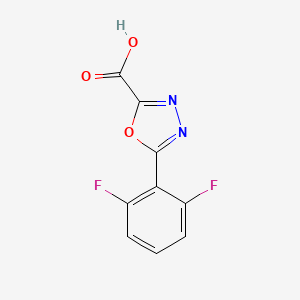
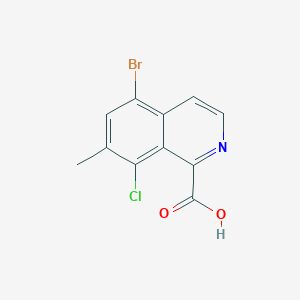
![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)
